Acetyl benzoyl peroxide

Description

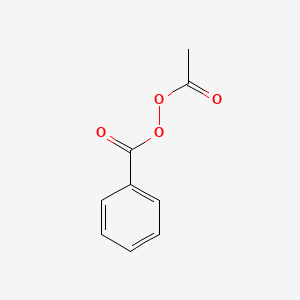

Structure

2D Structure

3D Structure

Properties

CAS No. |

644-31-5 |

|---|---|

Molecular Formula |

C9H8O4 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

acetyl benzenecarboperoxoate |

InChI |

InChI=1S/C9H8O4/c1-7(10)12-13-9(11)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

PDAVOLCVHOKLEO-UHFFFAOYSA-N |

SMILES |

CC(=O)OOC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)OOC(=O)C1=CC=CC=C1 |

boiling_point |

130 °C @ 19 mm Hg |

Color/Form |

White crystals WHITISH NEEDLES FROM PETROLEUM ETHER |

melting_point |

37.0 °C 37 °C |

Other CAS No. |

644-31-5 |

physical_description |

Acetyl benzoyl peroxide appears as a solution containing less than 40% by mass of the white crystalline solid in a nonvolatile solvent. Dilution moderates reactivity of the pure solvent. Irritating to the skin, eyes and mucous membranes. |

solubility |

0.00 M Moderately soluble in ether, chloroform, and carbon tetrachloride; slightly soluble in mineral oils and alcohol. In water, 639 mg/l @ 25 °C. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acetyl Benzoyl Peroxide

Introduction

Acetyl benzoyl peroxide, with the CAS number 644-31-5, is an asymmetric diacyl peroxide that holds significance in various chemical applications, primarily as a source of free radicals.[1][2] Unlike its more common symmetric counterpart, dibenzoyl peroxide, the asymmetry in this compound leads to distinct reactivity and decomposition pathways. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.

Molecular Structure and Physicochemical Properties

This compound is characterized by a peroxide bridge (-O-O-) linking an acetyl group and a benzoyl group.[1] This structure is inherently unstable due to the weak oxygen-oxygen single bond.

Key Identifiers and Physical Characteristics

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 644-31-5 | [1][2] |

| Molecular Formula | C9H8O4 | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | acetyl benzenecarboperoxoate | [1] |

| Appearance | White crystalline solid, often in the form of needles.[2] Commercially, it is often supplied as a solution (less than 40% by mass in a nonvolatile solvent) or mixed with a neutral drying powder (e.g., 50% this compound).[1][2] | [1][2] |

| Solubility | Moderately soluble in ether, chloroform, and carbon tetrachloride; slightly soluble in mineral oils and alcohol.[2] Water solubility is 639 mg/L at 25 °C.[2] | [2] |

Spectroscopic Data

While a detailed spectral analysis is beyond the scope of this guide, researchers can expect characteristic spectroscopic features:

-

Infrared (IR) Spectroscopy: Strong carbonyl (C=O) stretching bands are expected for the acetyl and benzoyl groups. The peroxide O-O bond is a weak absorber and may be difficult to observe.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum would show signals corresponding to the aromatic protons of the benzoyl group and the methyl protons of the acetyl group. 13C NMR data is also available for this compound.[1]

-

Mass Spectrometry: GC-MS data for this compound is available in databases.[1]

Synthesis of this compound

The synthesis of asymmetric diacyl peroxides like this compound generally follows the principles of diacyl peroxide synthesis, which involves the reaction of an acyl chloride or anhydride with a source of peroxide. A common laboratory-scale synthesis for diacyl peroxides involves the reaction of an acid chloride with hydrogen peroxide in the presence of a base.[3][4]

General Laboratory Synthesis Protocol

A plausible synthetic route for this compound involves a two-step process, analogous to the synthesis of benzoyl peroxide:[3][4][5]

-

Formation of Peroxybenzoic Acid: Benzoic acid can be reacted with hydrogen peroxide to form peroxybenzoic acid.

-

Acylation of Peroxybenzoic Acid: The resulting peroxybenzoic acid is then acylated with acetyl chloride or acetic anhydride in the presence of a base to yield this compound.

Alternatively, a one-pot synthesis may be achievable by carefully controlling the reaction conditions.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Decomposition Mechanisms

The chemical behavior of this compound is dominated by the labile peroxide bond, which readily undergoes homolytic cleavage to form free radicals.[6] This reactivity is the basis for its utility as a radical initiator.[7][8]

Thermal Decomposition

Heat is a primary initiator for the decomposition of this compound. The decomposition can proceed through two main pathways: unimolecular homolytic cleavage and induced decomposition.

-

Unimolecular Homolytic Cleavage: The initial step is the breaking of the weak O-O bond to generate a benzoyloxyl radical and an acetoxyl radical. These radicals can then undergo further reactions, such as decarboxylation to form a phenyl radical and a methyl radical, respectively.

Caption: Unimolecular thermal decomposition of this compound.

-

Induced Decomposition: In the presence of other radical species, the decomposition of this compound can be accelerated. This "induced decomposition" can occur via radical attack on the peroxide molecule. For instance, a radical (R•) can attack the peroxide, leading to the formation of a new radical and other products. This is a crucial consideration in polymerization reactions where a variety of radical species are present.[9]

Reactions with Other Reagents

This compound is a powerful oxidizing agent and will react vigorously with reducing agents.[2] It is also incompatible with strong bases.[6] Contact with moisture can also lead to decomposition.[2]

Safety and Handling

The handling of this compound requires strict adherence to safety protocols due to its hazardous nature.

Hazard Identification

-

Explosive Hazard: Dry this compound is sensitive to shock and heat and can detonate, evolving toxic fumes.[2]

-

Fire Hazard: It is a combustible solid and a strong oxidizer that can ignite combustible materials.[6]

-

Health Hazards: It is a severe irritant to the skin, eyes, and mucous membranes.[2] Inhalation can cause respiratory tract irritation.[6]

Safe Handling and Storage

-

Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[6] Avoid contact with incompatible materials such as reducing agents, strong bases, and moisture.[2][6]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Laboratory reactions should be conducted behind a safety shield.[1]

-

Spill and Disposal: In case of a spill, do not touch the material without appropriate PPE. For disposal, consult with environmental regulatory agencies for acceptable practices.[2]

Analytical and Quality Control Methods

Several analytical techniques can be employed for the quantification and quality control of this compound, often adapted from methods used for benzoyl peroxide.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the quantitative determination of this compound. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water can be used for separation and quantification.[10][11][12]

Spectrophotometric Methods

-

UV-Vis Spectrophotometry: This technique can be used for the quantitative analysis of this compound. The wavelength of maximum absorption for benzoyl peroxide is around 264 nm, and a similar wavelength can be used for this compound.[13]

Titrimetric Methods

-

Iodometric Titration: This is a classic method for determining the peroxide content. The peroxide oxidizes iodide to iodine, which is then titrated with a standard solution of sodium thiosulfate.[10]

Applications

The primary application of this compound stems from its ability to generate free radicals upon decomposition.

Polymerization Initiator

This compound can be used as a radical initiator in chain-growth polymerization reactions.[7][8][14] The choice of an asymmetric peroxide may offer advantages in controlling the initiation rate and the properties of the resulting polymer. It is suitable for the polymerization of various monomers, including acrylates and styrenics.[8][15]

Bleaching Agent

It has been used as a bleaching agent for flour and food oils.[2]

Germicide and Disinfectant

This compound has applications as a germicide and in disinfectants.[2]

Conclusion

This compound is a reactive and versatile compound with important applications in polymer chemistry and beyond. Its asymmetric structure provides a unique reactivity profile compared to its symmetric counterparts. A thorough understanding of its chemical properties, decomposition pathways, and safety hazards is paramount for its effective and safe utilization in research and industrial settings.

References

- 1. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. ERIC - EJ1040324 - A Three-Step Synthesis of Benzoyl Peroxide, Journal of Chemical Education, 2014-Sep [eric.ed.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multistep synthesis of benzoyl peroxide for the second semester organic laboratory [morressier.com]

- 6. aposho.org [aposho.org]

- 7. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 8. Purposes and applications of Benzoyl Peroxide - Organic... [perodox.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantitative determination of benzoyl peroxide by high-performance liquid chromatography and comparison to the iodometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Peroxide, acetyl benzoyl | SIELC Technologies [sielc.com]

- 13. ijcrt.org [ijcrt.org]

- 14. US3948867A - Process for polymerizing acrylic acid with inhibitor and retarder present and the use of resultant polyacrylic acids - Google Patents [patents.google.com]

- 15. Benzoyl peroxide: a widely used organic acid_Chemicalbook [chemicalbook.com]

Acetyl benzoyl peroxide structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of Acetyl Benzoyl Peroxide

Abstract

This compound is an asymmetric diacyl peroxide of significant interest due to the unique reactivity conferred by its distinct acyl groups. As a member of the organic peroxide family, it serves as a potent source of free radicals, finding utility in polymerization initiation and specialized organic synthesis.[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the causality behind experimental choices, particularly for the primary synthesis via the autoxidation of benzaldehyde in the presence of acetic anhydride. Furthermore, this document establishes a framework for its safe handling, storage, and disposal, reflecting the critical safety protocols required for all organic peroxides.

Introduction: The Significance of Asymmetric Diacyl Peroxides

Context within Organic Peroxides

Organic peroxides are defined by the presence of a labile oxygen-oxygen single bond (–O–O–).[3] This functional group is thermally and photolytically unstable, readily undergoing homolytic cleavage to generate highly reactive free radicals.[3][4] While symmetric diacyl peroxides, such as dibenzoyl peroxide (BPO), are widely used as radical initiators in polymer chemistry, asymmetric peroxides like this compound offer a more nuanced reactivity.[2][5] The electronic and steric differences between the acetyl and benzoyl moieties influence the peroxide's decomposition kinetics and the subsequent radical reaction pathways, enabling more selective chemical transformations.

Applications and Utility

The primary utility of this compound stems from its controlled decomposition to generate distinct acyloxyl radicals (acetoxyl and benzoyloxyl), which can then decarboxylate to form methyl and phenyl radicals, respectively. This controlled generation of multiple radical species makes it a valuable tool in:

-

Polymerization Initiation: Similar to other peroxides, it can initiate chain-growth polymerization.[4]

-

Organic Synthesis: It serves as a reagent for introducing acetyl, benzoyl, methyl, or phenyl groups into organic molecules through radical addition or substitution reactions.[1][5]

-

Oxidizing Agent: The peroxide bond makes it a potent oxidizing agent, capable of participating in a variety of oxidation reactions.[2][6]

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound, with the molecular formula C₉H₈O₄, features a central peroxide bridge connecting an acetyl group (CH₃CO) and a benzoyl group (C₆H₅CO).[7][8] The IUPAC name is acetyl benzenecarboperoxoate.[9] The inherent weakness of the O-O bond is the source of its reactivity. The electron-withdrawing nature of the adjacent carbonyl groups further destabilizes this bond, lowering the activation energy required for homolysis compared to dialkyl peroxides.

Caption: 2D structure of this compound (C₉H₈O₄).

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | [7][8] |

| Molecular Weight | 180.16 g/mol | [7][10] |

| CAS Number | 644-31-5 | [7][10] |

| Appearance | White crystalline solid | [7] |

| Solubility | Slightly soluble in water (3.2 g/L at 25 °C) | [10] |

| Density | ~1.22 g/cm³ | [10] |

| Synonyms | Acetozone, Benzoyl acetyl peroxide | [7][10] |

Synthesis of this compound

Strategic Considerations for Asymmetric Synthesis

Synthesizing an asymmetric diacyl peroxide requires careful selection of reagents and conditions to prevent the competitive formation of symmetric byproducts (diacetyl peroxide and dibenzoyl peroxide). The primary challenge is to facilitate the cross-reaction between an acetyl precursor and a benzoyl precursor at the peroxide linkage while minimizing their self-reaction.

Primary Synthetic Route: Initiated Autoxidation of Benzaldehyde

A known method for preparing this compound involves the autoxidation of benzaldehyde in the presence of acetic anhydride, initiated by a radical source like dibenzoyl peroxide.[7]

The causality behind this experimental design relies on a free-radical chain reaction.

-

Initiation: The initiator (dibenzoyl peroxide) thermally decomposes to generate phenyl radicals.

-

Propagation (Step A): A phenyl radical abstracts the aldehydic hydrogen from benzaldehyde, forming a benzoyl radical. This is a key step, as the aldehydic C-H bond is relatively weak and susceptible to radical abstraction.

-

Propagation (Step B): The benzoyl radical reacts with molecular oxygen (from an oxygen-containing gas bubbled through the mixture) to form a benzoylperoxy radical.

-

Propagation (Step C): The benzoylperoxy radical then reacts with another molecule of benzaldehyde to form perbenzoic acid and another benzoyl radical, continuing the chain.

-

Acylation (Final Step): The in situ generated perbenzoic acid is then acylated by acetic anhydride to yield the final product, this compound, and acetic acid as a byproduct. Using acetic anhydride as both a reactant and solvent ensures a high concentration for this final step, driving the reaction toward the desired asymmetric product.

Caption: Reaction workflow for the synthesis of this compound.

This protocol is a representative procedure based on established principles of peroxide synthesis and should be performed only by trained personnel with appropriate safety measures.

-

Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser. The entire apparatus must be situated in a blast-shielded fume hood.

-

Reagent Charging: Charge the flask with benzaldehyde and a molar excess of acetic anhydride.

-

Inert Purge (Optional but Recommended): Briefly purge the system with an inert gas like nitrogen to control the initial oxygen concentration before starting the reaction.

-

Initiation: Add a catalytic amount (1-2 mol%) of dibenzoyl peroxide to the mixture.

-

Reaction Initiation: Begin vigorous stirring and start bubbling a controlled stream of an oxygen-containing gas (e.g., air or pure O₂) through the mixture via the gas inlet tube.

-

Temperature Control: Maintain the reaction temperature in a range of 40-50°C. An external cooling bath (ice-water) should be on standby to manage any exothermic events. Causality Note: This temperature is a balance; it must be high enough to initiate decomposition of the BPO initiator but low enough to prevent rapid, uncontrolled decomposition of the this compound product.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing for the disappearance of perbenzoic acid (e.g., by iodometric titration).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a larger volume of ice-cold water to precipitate the crude product and hydrolyze excess acetic anhydride.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and other water-soluble impurities, followed by a wash with a cold, non-polar solvent (e.g., pentane) to remove unreacted benzaldehyde.

-

Drying: Dry the product under vacuum at a low temperature (ambient or slightly above). Crucially, do not heat to accelerate drying. The pure, dry solid is highly sensitive.[7] For storage and handling, it is often mixed with a neutral, non-volatile solvent or drying powder to reduce shock and friction sensitivity.[7]

Alternative Synthetic Approaches & Related Reactions

Research has shown that this compound can undergo acid-catalyzed transacylation.[11] For instance, reacting it with propionic acid can yield propionyl benzoyl peroxide.[11] This demonstrates the lability of the acyl groups and suggests that direct acylation of a peroxyacid with an acid anhydride or acyl halide is a viable general strategy for forming asymmetric diacyl peroxides.[3][11]

Safety, Handling, and Storage

Understanding the Hazards of Organic Peroxides

This compound, like all organic peroxides, is a high-energy compound that presents multiple hazards:

-

Thermal Instability: The O-O bond can break upon heating, leading to an exothermic decomposition that can self-accelerate, potentially resulting in fire or explosion.[12][13] Each peroxide has a Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which it can undergo self-accelerating decomposition.[12]

-

Shock and Friction Sensitivity: The pure, crystalline solid can be sensitive to shock, impact, or friction, which can initiate violent decomposition.[7][14] This is why commercial formulations are often diluted or phlegmatized.[7]

-

Contamination Reactivity: Contact with incompatible materials such as strong acids, bases, reducing agents, and metals (like iron and copper) can catalyze a rapid and violent decomposition.[13][15]

-

Flammability: Organic peroxides are fuel-rich compounds that burn vigorously if ignited.[13][14]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is non-negotiable.

-

Training: Only skilled personnel trained in handling reactive chemicals should work with organic peroxides.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), a flame-retardant lab coat, and chemical-resistant gloves.[15][16]

-

Work Area: Handle in a clean, organized area, free of contaminants. Use non-sparking tools and ensure all equipment is clean and free from rust or other residues.[12][15]

-

Quantity: Work with the smallest quantity of peroxide necessary for the operation.[15]

Caption: A generalized workflow for the safe handling of organic peroxides.

Storage and Temperature Control

Proper storage is critical to maintain both safety and product quality.

-

Temperature: Store at the manufacturer-specified temperature, which is significantly lower than the SADT.[13][16] For highly unstable peroxides, this may require refrigeration in specialized, explosion-proof units.[14][16]

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and other heat sources.[14][15] Isolate from incompatible materials.[13]

-

Containers: Keep in the original, approved container, which is often designed to vent in case of pressure buildup.[15][16]

Spill and Disposal Procedures

In case of a spill, immediately wet the material with an inert solvent or water to desensitize it.[12] Clean up using non-sparking tools and an inert, non-acidic absorbent material like vermiculite.[13][15] Place the contaminated material in a container, wet it with water, and dispose of it as hazardous waste according to local and institutional regulations.[15] Never return spilled or unused material to the original container due to the high risk of contamination.[15]

Conclusion

This compound stands as a valuable reagent whose asymmetric nature provides unique opportunities in synthetic chemistry. Its preparation, primarily through the initiated autoxidation of benzaldehyde, is a multi-step radical process that requires precise control over reaction conditions to ensure both yield and safety. The inherent instability of the peroxide bond, while bestowing its reactivity, also mandates a profound respect for and strict adherence to safety protocols. This guide has provided the core technical knowledge regarding its structure and synthesis, grounded in an uncompromising framework of operational safety, to support its responsible use by the scientific community.

References

- 1. Diacyl peroxides: practical reagents as aryl and alkyl radical sources - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in reactions using diacyl peroxides as sources of O- and C-functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Organic peroxides - Wikipedia [en.wikipedia.org]

- 4. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

- 9. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 10. CAS # 644-31-5, this compound, Acetozone, Benzoyl acetyl peroxide, Benzozone, Trigonox P 50S - chemBlink [chemblink.com]

- 11. Acid-catalyzed Transacylation of this compound with Carboxylic Acid [jstage.jst.go.jp]

- 12. americanchemistry.com [americanchemistry.com]

- 13. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]

- 14. hsi.com [hsi.com]

- 15. eopsg.org [eopsg.org]

- 16. hmroyal.com [hmroyal.com]

An In-depth Technical Guide to Acetyl Benzoyl Peroxide (CAS Number: 644-31-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl benzoyl peroxide is an unsymmetrical diacyl peroxide characterized by its inherent instability and potent oxidizing capabilities. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical and physical properties, synthesis methodologies, and decomposition mechanisms. It further delves into its applications as a free-radical initiator in polymer chemistry and as a versatile oxidizing agent in organic synthesis. Additionally, this document outlines analytical techniques for its characterization and details critical safety and handling protocols essential for laboratory and industrial settings. This guide is intended to serve as an essential resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this reactive organic peroxide.

Introduction

This compound, with the CAS number 644-31-5, is an organic compound belonging to the peroxide family. It is structurally distinguished by the presence of both an acetyl and a benzoyl group attached to the peroxide linkage (-O-O-). This asymmetry influences its reactivity and decomposition kinetics compared to its symmetrical counterparts, such as dibenzoyl peroxide. Like other organic peroxides, the core of its chemical utility and hazard profile lies in the labile oxygen-oxygen single bond, which can readily undergo homolytic cleavage to generate highly reactive free radicals.[1] This property makes it a valuable tool in various chemical transformations, particularly as an initiator for free-radical polymerization and as a potent oxidizing agent.[2][3] However, this reactivity also renders it a hazardous material, susceptible to explosive decomposition under conditions of heat, shock, or contamination.[3] A thorough understanding of its properties and safe handling procedures is therefore paramount for its use in research and development.

Chemical and Physical Properties

This compound is a white crystalline solid, often appearing as needles.[2][3] It is commercially available, frequently as a solution of less than 40% by mass in a nonvolatile solvent to mitigate its explosive nature.[4] The pure compound is explosive when subjected to heat or shock.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 644-31-5 | [4] |

| Molecular Formula | C₉H₈O₄ | [3] |

| Molecular Weight | 180.16 g/mol | [4] |

| Appearance | White crystalline solid (needles) | [2][3] |

| Solubility | Moderately soluble in ether, chloroform, and carbon tetrachloride; slightly soluble in mineral oils and alcohol. | [3] |

| Water Solubility | Decomposes in water. | [2] |

| Stability | Unstable; sensitive to heat, shock, and contamination. Commercial products are often phlegmatized. | [3] |

Synthesis of this compound

The synthesis of unsymmetrical diacyl peroxides like this compound requires controlled conditions to prevent the formation of symmetrical byproducts and to ensure safety. A general approach involves the reaction of a peroxy acid with an acyl chloride.[6] While specific, detailed laboratory protocols for this compound are not abundantly available in open literature, a plausible synthetic route can be adapted from established methods for similar peroxides.

Representative Synthetic Protocol: Acylation of Peroxybenzoic Acid

This protocol is a representative method and should be performed with extreme caution by experienced chemists in a controlled laboratory environment, utilizing all appropriate safety measures for handling peroxides.

Step 1: Preparation of Peroxybenzoic Acid

Peroxybenzoic acid can be prepared by reacting benzoic acid with hydrogen peroxide in the presence of an acid catalyst, such as methanesulfonic acid.

Step 2: Reaction with Acetyl Chloride

The prepared peroxybenzoic acid is then reacted with acetyl chloride in the presence of a base (e.g., pyridine or a tertiary amine) at low temperatures to yield this compound. The base neutralizes the hydrochloric acid formed during the reaction.

Caption: A representative two-step workflow for the synthesis of this compound.

Purification: The crude product is typically purified by recrystallization from a suitable solvent system at low temperatures.

Decomposition Mechanism: The Generation of Free Radicals

The utility of this compound stems from the thermal and photochemical lability of the peroxide bond. Upon initiation by heat or light, the O-O bond undergoes homolytic cleavage, generating two distinct radical species: a benzoyloxyl radical and an acetoxyl radical.

Caption: The decomposition pathway of this compound leading to the formation of various radical species.

These primary radicals can then undergo further reactions, most notably decarboxylation, to form phenyl and methyl radicals, respectively.[7] The presence of these highly reactive radical species allows this compound to initiate a variety of chemical processes.

Applications in Research and Development

The ability of this compound to generate free radicals upon decomposition makes it a valuable reagent in several areas of chemical research and development.

Polymer Chemistry: A Free-Radical Initiator

This compound can be used as a free-radical initiator for the polymerization of various monomers, such as styrenes, acrylates, and methacrylates.[8][9] The process involves three main stages:

-

Initiation: The peroxide decomposes to form radicals, which then add to a monomer unit, creating a new radical species.

-

Propagation: The newly formed radical monomer adds to another monomer, and this process continues, leading to the growth of the polymer chain.

-

Termination: The growing polymer chains are terminated by various mechanisms, such as combination or disproportionation of two radical chains.

The choice of an unsymmetrical peroxide like this compound can be advantageous in certain polymerization systems where different initiation rates or radical selectivities are desired.

Organic Synthesis: A Versatile Oxidizing Agent

Organic peroxides are powerful oxidizing agents.[10] this compound can be employed in various oxidative transformations in organic synthesis. While specific examples for this compound are less common in the literature than for dibenzoyl peroxide, its reactivity can be inferred. For instance, benzoyl peroxide is used for the direct C-H bond functionalization and the synthesis of imides.[11] Similar applications can be envisioned for this compound, where it could serve as both an oxidant and a source of acyloxy groups.

Potential in Drug Development and Delivery

While direct applications of this compound in drug formulations are not well-documented, the principles of its use can be relevant. For instance, the closely related benzoyl peroxide is a common active ingredient in topical acne treatments due to its bactericidal and keratolytic properties.[12]

Furthermore, the concept of controlled release is crucial in drug delivery to enhance efficacy and minimize side effects.[1][13] Organic peroxides, including benzoyl peroxide, have been encapsulated in various delivery systems, such as micro- and nanospheres, to achieve controlled release.[14][15] Similar strategies could be applied to this compound if a specific therapeutic application were identified.

Analytical Characterization

The characterization of this compound is crucial for confirming its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzoyl group would appear in the downfield region (typically δ 7.5-8.2 ppm). The methyl protons of the acetyl group would appear as a singlet in the upfield region (around δ 2.2 ppm). |

| ¹³C NMR | Carbonyl carbons of the benzoyl and acetyl groups would be observed at the lower end of the spectrum (around 165-175 ppm). Aromatic carbons would appear in the δ 128-135 ppm range. The methyl carbon of the acetyl group would be found in the upfield region (around 20 ppm).[16] |

| Infrared (IR) Spectroscopy | Characteristic strong C=O stretching vibrations for the two carbonyl groups would be present, likely as two distinct bands in the region of 1750-1800 cm⁻¹. C-O stretching and aromatic C-H and C=C stretching bands would also be observed.[17] |

| Mass Spectrometry | Due to its thermal lability, techniques like electrospray ionization (ESI) are more suitable than those requiring high temperatures. Fragmentation patterns would likely involve the cleavage of the O-O bond and subsequent loss of CO₂.[18] |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with UV detection is a common method for the analysis of peroxides. This technique can be used for purity assessment and quantification.[19] |

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.[3] As an organic peroxide, it is sensitive to heat, shock, friction, and contamination, which can lead to rapid and explosive decomposition.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. Additional protective clothing may be necessary depending on the scale of the experiment.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

A safety shield should be used, especially during reactions and heating.

-

Use non-sparking tools and avoid grinding or other actions that could generate friction or static electricity.

Storage

-

Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and sources of ignition.

-

Keep away from incompatible materials such as strong acids, bases, reducing agents, and metals.

-

Store in the original container, which is often designed with safety features.

Spill and Waste Disposal

-

In case of a spill, do not use combustible materials like paper towels for cleanup. Instead, absorb the material with an inert, moist, non-combustible absorbent (e.g., vermiculite or sand).

-

Place the absorbed material in a loosely covered container for disposal.

-

Waste this compound should be treated as hazardous waste and disposed of according to institutional and local regulations. Never mix with other waste streams. A common disposal method for small quantities is slow addition to a cold 10% sodium hydroxide solution to induce hydrolysis.[4]

Conclusion

This compound is a reactive and versatile organic compound with significant potential in polymer chemistry and organic synthesis. Its ability to generate free radicals upon decomposition is the cornerstone of its utility. However, this reactivity also necessitates stringent safety protocols to mitigate the risks of explosive decomposition. For researchers and professionals in drug development, a thorough understanding of its synthesis, decomposition, and handling is crucial for its safe and effective application. While its direct therapeutic uses are not as established as those of benzoyl peroxide, the principles governing its behavior and formulation can provide valuable insights into the development of new chemical entities and drug delivery systems.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. This compound | 644-31-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merriam-webster.com [merriam-webster.com]

- 6. Organic peroxides - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. [PDF] Synthesis of polyacrylic acid superabsorbent polymers using benzoyl peroxide as initiators | Semantic Scholar [semanticscholar.org]

- 9. papers.iafor.org [papers.iafor.org]

- 10. longdom.org [longdom.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 13. Methods and materials for controlled release of desired chemistries | RTI [rti.org]

- 14. Controlled release of benzoyl peroxide from a porous microsphere polymeric system can reduce topical irritancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmajournal.net [pharmajournal.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structural analysis of diacyl peroxides by electrospray tandem mass spectrometry with ammonium acetate: bond homolysis of peroxide-ammonium and peroxide-proton adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US3535422A - Stable benzoyl peroxide composition - Google Patents [patents.google.com]

Physical properties of acetyl benzoyl peroxide

An In-depth Technical Guide to the Physical Properties of Acetyl Benzoyl Peroxide

This guide provides a comprehensive technical overview of the core physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into the handling and application of this highly reactive compound. Our focus is on the causality behind its characteristics, ensuring a deep understanding of its behavior for safe and effective utilization in a laboratory and developmental setting.

Chemical Identity and Structure

This compound, also known by synonyms such as Acetozone, is an asymmetric organic peroxide.[1][2][3] Its structure, containing a reactive peroxide bridge (-O-O-) flanked by an acetyl and a benzoyl group, is fundamental to its high reactivity and utility as a radical initiator and potent oxidizing agent.

| Identifier | Value | Source(s) |

| IUPAC Name | acetyl benzenecarboperoxoate | [1] |

| CAS Number | 644-31-5 | [1][2][4] |

| Molecular Formula | C₉H₈O₄ | [1][5][6] |

| Molecular Weight | 180.16 g/mol | [1][2][5] |

| Canonical SMILES | CC(=O)OOC(=O)C1=CC=CC=C1 | [4][5] |

| InChI Key | PDAVOLCVHOKLEO-UHFFFAOYSA-N | [4][5] |

Core Physical Properties

The physical state of this compound dictates its handling, storage, and application protocols. In its pure form, it is a white crystalline solid, often appearing as needles.[1][4][7] However, due to its inherent instability, it is frequently supplied commercially as a solution containing less than 40% of the active compound in a nonvolatile solvent to mitigate its reactivity.[1][3][8][9]

| Property | Value | Comments and Experimental Context | Source(s) |

| Physical Form | White crystalline solid (needles) | The crystalline nature necessitates careful handling to avoid friction or grinding, which can lead to decomposition.[1][4][10] | [1][4][7] |

| Melting Point | 37 °C (98.6 °F) | The low melting point signifies its thermal sensitivity. Experiments must be conducted with precise temperature control, as heating can initiate rapid, potentially explosive decomposition. | [1][2][5] |

| Boiling Point | 130 °C (266 °F) at 19 mm Hg | This value is reported at reduced pressure (19 Torr or ~2.5 kPa). Attempting to determine the boiling point at atmospheric pressure would result in violent decomposition before boiling is achieved. | [1][2][10] |

| Density | ~1.222 g/cm³ | This density is for the solid material and is a key parameter for formulation calculations. | [6][8][11] |

Solubility Profile

The solubility of this compound is a critical factor in its formulation for various applications, including as a disinfectant or bleaching agent.[3][4] The polarity difference between the acetyl and benzoyl moieties results in moderate to low solubility in a range of solvents.

| Solvent | Solubility | Implications for Use | Source(s) |

| Water | 639 mg/L at 25 °C | Low aqueous solubility impacts its use in aqueous systems, often requiring co-solvents or formulation as an emulsion or suspension. | [1][10] |

| Ethers | Moderately soluble | Good solubility allows for use in organic synthesis where ethers are common reaction media. | [1][4][8] |

| Chloroform | Moderately soluble | A common solvent for analytical characterization, such as NMR or IR spectroscopy. | [1][4][8] |

| Carbon Tetrachloride | Moderately soluble | Historically used as a solvent, though its use is now restricted due to toxicity. | [1][4][8] |

| Alcohols | Slightly soluble | Limited solubility requires careful solvent selection for formulations containing alcohols. | [1][4][8] |

| Mineral Oils | Slightly soluble | This property is relevant for its application in bleaching food oils.[4][12] | [1][4][8] |

Stability and Thermal Decomposition

As with all organic peroxides, the defining characteristic of this compound is its thermal instability. The oxygen-oxygen single bond is weak and susceptible to homolytic cleavage upon energy input from heat, shock, or friction, leading to the formation of highly reactive free radicals.

This decomposition is exothermic and can self-accelerate, posing a significant explosion hazard if not properly controlled.[8][13] The compound is known to decompose, potentially explosively, if heated quickly, subjected to grinding, or compressed.[1][4][10] Furthermore, it is reactive with water, which causes decomposition and heat generation.[3][4][8] For this reason, the pure compound must be stored in a cool, well-ventilated place away from heat sources and incompatible materials such as reducing agents, with which it can react vigorously.[4][8][10]

The thermal decomposition process is a critical aspect of its function as a radical initiator. The initial cleavage of the O-O bond is the rate-determining step, followed by subsequent reactions of the resulting radicals.

Caption: Thermal decomposition pathway of this compound.

Experimental Protocol: Melting Point Determination

Determining the melting point of a thermally sensitive compound like this compound requires stringent safety protocols. This procedure is designed to minimize risk while obtaining an accurate measurement.

Causality Statement: A capillary melting point apparatus is used for its precise temperature control and the small sample size required, which significantly reduces the hazard associated with heating a potentially explosive substance. The use of a blast shield is a mandatory precaution.

Methodology:

-

Preparation: Ensure the melting point apparatus is clean and calibrated. Place a blast shield in front of the apparatus.

-

Sample Loading: Under a fume hood and wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, carefully load a small amount of crystalline this compound into a capillary tube. The sample should be no more than 1-2 mm high.

-

Expert Insight: Do not grind the sample to load it. Grinding can initiate decomposition. Use a gentle tapping motion to pack the crystals.

-

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Protocol:

-

Set a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point of 37 °C.

-

Approximately 10 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. This slow ramp rate is crucial for observing the exact melting range accurately.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Shutdown and Disposal: After the measurement is complete, allow the apparatus to cool down completely. Dispose of the used capillary tube and any waste material according to hazardous waste protocols for reactive organic peroxides. Do not discard in regular trash.

Summary of Safety and Handling

The physical properties of this compound classify it as a hazardous material requiring specialized handling.

-

Thermal Sensitivity: Store in a cool, dark, well-ventilated area, away from heat, sparks, and direct sunlight.[10] The recommended maximum storage temperature is typically 38°C or lower.[10]

-

Shock Sensitivity: Avoid friction, grinding, and impact, especially in its pure, solid form.[3][4][7]

-

Reactivity: Keep away from incompatible materials, especially reducing agents, strong acids, bases, and metals.[4][8][13]

-

Irritant: As a powerful oxidizing agent, it is irritating and corrosive to the skin, eyes, and mucous membranes.[1][4][9][14] Always use appropriate PPE, including chemical-resistant gloves and safety goggles.[14][15]

This guide provides a foundational understanding of the physical properties of this compound, grounded in authoritative data. For any laboratory application, this information must be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | 644-31-5 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 644-31-5 [chemnet.com]

- 7. 644-31-5 | CAS DataBase [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. echemi.com [echemi.com]

- 11. CAS # 644-31-5, this compound, Acetozone, Benzoyl acetyl peroxide, Benzozone, Trigonox P 50S - chemBlink [chemblink.com]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. Benzoyl peroxide | 94-36-0 [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Decomposition Mechanism of Acetyl Benzoyl Peroxide

Executive Summary

Acetyl benzoyl peroxide is an asymmetric organic peroxide of significant interest in polymer chemistry and organic synthesis due to its role as a free-radical initiator. Its inherent thermal instability, stemming from the weak oxygen-oxygen bond, dictates its utility and associated hazards. A comprehensive understanding of its decomposition mechanism is paramount for ensuring safe handling, optimizing reaction conditions, and controlling product formation. This guide provides a detailed exploration of the homolytic cleavage of this compound, detailing the initiation, propagation, and termination steps. We delve into the formation of transient radical species, the influence of the solvent "cage effect," and the array of subsequent reactions that lead to a complex product mixture. Furthermore, this document outlines key experimental methodologies, including Nuclear Magnetic Resonance with Chemically Induced Dynamic Nuclear Polarization (NMR/CIDNP), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC), providing both the procedural steps and the scientific rationale for their application in elucidating the decomposition pathway and characterizing its thermal hazards.

Introduction to this compound: An Asymmetric Initiator

This compound, C₉H₈O₄, is a diacyl organic peroxide characterized by its asymmetric structure, containing both an acetyl and a benzoyl group linked by a peroxide bridge. Like its symmetric counterparts, dibenzoyl peroxide and acetyl peroxide, its primary chemical utility lies in its capacity to serve as a source of free radicals upon decomposition.[1][2] This decomposition can be initiated thermally or photolytically.[3][4]

The oxygen-oxygen single bond is the weakest bond in the molecule, making it susceptible to homolytic cleavage at moderate temperatures. This process generates highly reactive acyloxyl radicals, which can initiate further chemical transformations, most notably polymerization reactions.[5] However, this thermal lability also renders the compound hazardous, with the potential for explosive decomposition if heated rapidly or subjected to shock or friction.[6][7] The rate and products of decomposition are highly sensitive to factors such as temperature, solvent, and the presence of contaminants, making a detailed mechanistic understanding essential for both application and safety.[8][9]

The Core Decomposition Mechanism: A Free-Radical Cascade

The decomposition of this compound proceeds through a free-radical chain reaction. The process can be conceptually divided into initiation, propagation, and termination stages. A central feature of this mechanism is the formation of a geminate radical pair within a "solvent cage," which significantly influences the subsequent reaction pathways.

Initiation: Homolysis of the Peroxide Bond

The primary and rate-determining step is the homolytic cleavage of the weak O-O bond, which requires an input of energy, typically in the form of heat. This generates a benzoyloxy radical and an acetoxy radical in close proximity, confined by surrounding solvent molecules. This initial pair is known as a geminate radical pair.[3]

The Geminate Radical Pair and the "Cage Effect"

Immediately following homolysis, the two radicals are trapped within a "cage" of solvent molecules. From within this cage, several reactions can occur:

-

Geminate Recombination: The radicals can recombine to reform the original this compound molecule or potentially scramble to form symmetric peroxides (dibenzoyl peroxide and diacetyl peroxide).[10]

-

Decarboxylation: The acyloxyl radicals can lose a molecule of carbon dioxide (CO₂) to form more stable phenyl (Ph•) and methyl (Me•) radicals.

-

Cage Escape: The radicals can diffuse out of the solvent cage to become free radicals in the bulk solution.

The efficiency of cage escape versus in-cage reactions is highly dependent on the solvent's viscosity. In more viscous solvents, radicals are held together longer, increasing the probability of in-cage reactions.

Propagation and Termination: The Fate of Escaped Radicals

Once the radicals escape the solvent cage, they can initiate a series of propagation steps:

-

Hydrogen Abstraction: The highly reactive radicals can abstract a hydrogen atom from a solvent molecule (S-H), generating a new solvent radical (S•).

-

Induced Decomposition: An escaped radical can attack an intact molecule of this compound, forcing its decomposition and propagating the chain reaction.[3][8] This is a significant pathway that can accelerate the overall decomposition rate.

The reaction cascade concludes when two radical species meet and combine in a termination step, forming a stable, non-radical product (e.g., biphenyl from two phenyl radicals, toluene from a phenyl and a methyl radical). Dissolved oxygen can also act as an efficient radical scavenger, terminating the chain.[3]

Decomposition Products

The variety of radical intermediates and reaction pathways leads to a complex mixture of final products. The relative yields of these products depend heavily on the reaction conditions, particularly the solvent.

| Product | Formation Pathway | Notes |

| Carbon Dioxide (CO₂) | Decarboxylation of benzoyloxy and acetoxy radicals. | A major gaseous byproduct. |

| Benzene | Hydrogen abstraction from solvent by a phenyl radical. | More prevalent in solvents with easily abstractable hydrogens. |

| Methane | Hydrogen abstraction from solvent by a methyl radical. | |

| Toluene | Combination of a phenyl radical and a methyl radical. | A termination product. |

| Biphenyl | Combination of two phenyl radicals. | A common product in benzoyl peroxide decomposition.[11] |

| Phenyl Acetate | Combination of a phenyl radical and an acetoxy radical. | Likely formed via in-cage reaction or termination. |

| Methyl Benzoate | Combination of a methyl radical and a benzoyloxy radical. | A key product observed in methanol solvent.[3] |

| Benzoic Acid | Hydrogen abstraction from solvent by a benzoyloxy radical. | A primary degradation product.[12][13] |

Experimental Methodologies for Mechanistic Studies

To fully elucidate the decomposition mechanism, a combination of analytical techniques is required. Each method provides a unique piece of the puzzle, from observing short-lived radical intermediates to quantifying stable end-products and assessing thermal risk.

Rationale for a Multi-Technique Approach

No single technique can capture the entire decomposition process. The challenge lies in the vast difference in timescales and chemical properties between the species involved.

-

For Transient Species: The radical intermediates are short-lived and exist at low concentrations. Techniques that can detect species on the microsecond to second timescale are needed. This is the domain of NMR spectroscopy , particularly with Chemically Induced Dynamic Nuclear Polarization (CIDNP) , which acts as a "magnifying glass" for reactions involving radical pairs.[3]

-

For Stable Products: The final, stable products are amenable to separation and identification using chromatographic techniques like GC-MS and HPLC. These methods are essential for determining product yields and confirming reaction pathways.[14][15]

-

For Thermal Hazards: The overall energy release and temperature dependence of the decomposition are critical for safety. Calorimetric methods like DSC are the industry standard for quantifying these thermal risks.[16][17]

Protocol: Real-Time Mechanistic Investigation using NMR/CIDNP

Causality: CIDNP effects arise from the spin-sorting that occurs during the evolution of a geminate radical pair. This results in non-Boltzmann nuclear spin state populations in the recombination products, leading to dramatically enhanced absorption or emission signals in the NMR spectrum. Observing a CIDNP signal is unequivocal proof of a geminate radical pair mechanism.[3]

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound (e.g., 0.05 M) in a deuterated solvent (e.g., methanol-d4) directly in a high-quality NMR tube.

-

Instrument Setup: Place the NMR tube in the probe of a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Initiation: Acquire a baseline ¹H NMR spectrum at ambient temperature. Then, rapidly increase the probe temperature to the desired decomposition temperature (e.g., 80-100 °C) to initiate thermolysis.

-

Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra over time to monitor the reaction.

-

Analysis: Analyze the spectra for the appearance of polarized signals (strong emission or enhanced absorption) for specific products like methyl benzoate. The polarization pattern provides detailed information about the magnetic properties of the radical intermediates and the nature of the geminate pair.[3]

Protocol: Product Identification and Quantification via GC-MS

Causality: Gas Chromatography (GC) is an excellent technique for separating volatile and semi-volatile organic compounds, which constitute the majority of the decomposition products. Coupling it with Mass Spectrometry (MS) allows for the definitive identification of each separated component based on its unique mass spectrum and fragmentation pattern.

Methodology:

-

Reaction: Carry out the decomposition of this compound in a non-volatile, high-boiling point solvent (e.g., dodecane) in a sealed reaction vial at a controlled temperature for a defined period.

-

Sample Preparation: After cooling, dilute an aliquot of the reaction mixture with a suitable volatile solvent (e.g., diethyl ether). Add an internal standard (e.g., naphthalene) of known concentration for quantitative analysis.

-

GC-MS Setup: Inject a small volume (e.g., 1 µL) of the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Analysis Program:

-

Injector: 250 °C, splitless mode.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

-

MS Detector: Scan from m/z 35 to 550.

-

-

Data Interpretation: Identify the peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST). Quantify the products by comparing their peak areas to that of the internal standard.

Protocol: Thermal Hazard Assessment using DSC

Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For an exothermic decomposition, this allows for the precise determination of the onset temperature of decomposition, the peak maximum, and the total energy released (enthalpy of decomposition, ΔHd). These parameters are critical for defining safe operating and storage temperatures.[16][18]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (1-3 mg) into a high-pressure DSC pan. Crimp-seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a point well beyond the completion of the decomposition (e.g., 250 °C).

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: Analyze the resulting thermogram to determine:

-

Tonset: The extrapolated onset temperature of the exothermic decomposition.

-

Tpeak: The temperature at the maximum of the exothermic peak.

-

ΔHd: The total enthalpy of decomposition, calculated by integrating the area under the exothermic peak.

-

Conclusion

The decomposition of this compound is a complex, multi-step process governed by the principles of free-radical chemistry. The initial homolytic cleavage of the peroxide bond creates a geminate radical pair whose fate—in-cage recombination, decarboxylation, or cage escape—is dictated by reaction conditions. The subsequent reactions of the escaped radicals, including hydrogen abstraction and induced decomposition, lead to a diverse array of products. A thorough understanding of this mechanism, achieved through a combination of sophisticated analytical techniques like NMR/CIDNP, GC-MS, and DSC, is not merely an academic exercise. It is a fundamental requirement for the safe and effective application of this versatile radical initiator in research and industry. Future work may focus on the computational modeling of the decomposition pathways to complement experimental findings and the development of stabilized formulations to mitigate its inherent hazards.

References

- 1. Benzoyl Peroxide [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. chempap.org [chempap.org]

- 9. Stability of benzoyl peroxide in methyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. openknowledge.fao.org [openknowledge.fao.org]

- 13. Infrared and thin-layer chromatography determination of benzoyl peroxide degradation products in pharmaceuticals. | Semantic Scholar [semanticscholar.org]

- 14. jfda-online.com [jfda-online.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. csb.gov [csb.gov]

An In-depth Technical Guide to the Solubility of Acetyl Benzoyl Peroxide in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl benzoyl peroxide, a potent organic peroxide, sees wide application as a polymerization initiator and a bleaching agent.[1] Its efficacy and safety in these roles are intrinsically linked to its solubility characteristics in various organic media. This guide provides a comprehensive technical overview of the solubility of this compound, presenting a synthesis of known qualitative data, a framework for understanding the underlying principles of its solubility, and detailed protocols for its experimental determination. Recognizing the hazardous nature of this compound, this document integrates critical safety and handling protocols throughout. The ultimate objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to work with this compound solutions effectively and safely.

Introduction: The Significance of Solubility in Application

The dissolution of a solute in a solvent is a fundamental chemical process governed by the principle of "like dissolves like." For this compound, a molecule with both polar (carbonyl groups, peroxide linkage) and nonpolar (benzoyl group) regions, its solubility is a nuanced interplay of intermolecular forces. In practical applications, the choice of solvent is critical. In polymerization reactions, the solvent dictates the concentration of the initiator and can influence reaction kinetics. In pharmaceutical or cosmetic formulations, the vehicle must not only solubilize the active agent but also be non-toxic and stable.[2]

This guide will delve into the theoretical underpinnings of this compound's solubility, present the available solubility data, and provide robust experimental procedures for researchers to determine solubility in their specific solvent systems.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG). This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. For this compound, the key factors influencing its solubility in organic solvents include:

-

Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. As a moderately polar molecule, this compound is expected to exhibit greater solubility in solvents of similar polarity. For instance, its "moderate" solubility in ether and chloroform aligns with this principle.[1][3] The related compound, benzoyl peroxide, shows a clear trend where its solubility is inversely related to solvent polarity, with greater solubility in semipolar solvents.[4][5] A similar trend can be anticipated for this compound.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence solubility. While this compound itself does not have strong hydrogen bond donating capabilities, the oxygen atoms in the carbonyl and peroxide groups can act as hydrogen bond acceptors.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent. However, for thermally unstable compounds like organic peroxides, elevated temperatures can lead to decomposition.[6]

-

Molecular Size and Shape: The size and shape of both the solute and solvent molecules can affect how they pack together, influencing the entropy of the system.

Qualitative and Quantitative Solubility Data

Table 1: Summary of Known Solubility Data for this compound

| Solvent Class | Specific Solvents | Reported Solubility | Citation(s) |

| Ethers | Diethyl Ether | Moderately Soluble | [1][3] |

| Chlorinated Solvents | Chloroform, Carbon Tetrachloride | Moderately Soluble | [1][3] |

| Alcohols | Alcohol (unspecified) | Slightly Soluble | [1][3] |

| Hydrocarbons | Mineral Oils | Slightly Soluble | [1][3] |

| Aqueous | Water | 639 mg/L at 25 °C (Slightly Soluble) | [1] |

The lack of extensive quantitative data underscores the importance of experimental determination for specific applications. The following sections provide detailed protocols for this purpose.

Experimental Determination of Solubility

The experimental determination of this compound's solubility requires meticulous attention to safety due to its hazardous nature. The following protocol is a generalized method that can be adapted for various organic solvents.

Critical Safety Precautions

This compound is a powerful oxidizing agent and is sensitive to shock, heat, and friction.[1] It can decompose explosively. Therefore, the following safety measures are mandatory :

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[7][8]

-

Ventilation: All work should be conducted in a certified chemical fume hood.[7]

-

Quantity: Use the smallest practical quantities of this compound.

-

Contamination: Avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metals.[8] Use glass or Teflon-coated equipment.[1]

-

Temperature Control: Avoid heating this compound, as this can lead to violent decomposition.[6] Solubility determinations should be performed at controlled, ambient, or sub-ambient temperatures.

-

Disposal: All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[2][7]

Figure 1. A generalized workflow for the experimental determination of solubility.

Step-by-Step Experimental Protocol

This protocol is based on the isothermal equilibrium method.

-

Preparation of Saturated Solution:

-

To a series of glass vials, add an excess amount of solid this compound. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Carefully add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly with Teflon-lined caps.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker. The temperature should be precisely controlled and monitored.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a glass syringe. It is crucial not to disturb the solid at the bottom of the vial. The use of a syringe filter can help to remove any suspended microcrystals.

-

Immediately dilute the aliquot with a known volume of a suitable solvent to prevent crystallization and to bring the concentration within the analytical range.

-

-

Concentration Analysis:

-

The concentration of this compound in the diluted aliquot can be determined using a validated analytical method. Titrimetric and spectrophotometric methods are common for peroxide determination.[4][9][10]

-

Iodometric Titration: A common method for determining peroxide concentration. The peroxide oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standardized sodium thiosulfate solution.

-

Spectrophotometric Methods: Methods like the Ferrous Ion Oxidation-Xylenol Orange (FOX) assay can be adapted for the quantification of organic peroxides.[4]

-

High-Performance Liquid Chromatography (HPLC): This is often the most accurate and specific method. A validated HPLC method with a suitable stationary phase (e.g., C18) and a mobile phase (e.g., methanol/water mixture) can be used to separate and quantify this compound.[11]

-

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted aliquot and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility at the experimental temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Factors Influencing Experimental Accuracy

-

Purity of Solute and Solvent: The presence of impurities can significantly affect solubility. Use high-purity this compound and analytical grade solvents.

-

Temperature Control: Precise and constant temperature control is essential, as solubility is temperature-dependent.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.

-

Sampling Technique: The accuracy of the final result is highly dependent on the careful collection of the supernatant without disturbing the solid phase.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]

- 3. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 8. eopsg.org [eopsg.org]

- 9. Hydrogen peroxide | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Discovery and history of acetyl benzoyl peroxide

An In-depth Technical Guide to the Discovery and History of Acetyl Benzoyl Peroxide

Introduction: A Molecule of Duality

This compound, known chemically as acetyl benzenecarboperoxoate, occupies a unique position in the history of organic chemistry. It emerged at the dawn of the 20th century not as a mere laboratory curiosity, but as a potent therapeutic agent under the trade name Acetozone . Its story is one of transition: from a celebrated germicide in the age of bacteriology to its recognition as a high-energy, reactive intermediate for industrial applications. This guide provides a comprehensive technical overview of its discovery, synthesis, chemical properties, and the evolution of its use, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Part 1: The Discovery of 'Acetozone'—A Germicide for the Progressive Era

The discovery of this compound is inextricably linked to the burgeoning field of bacteriology in the late 19th and early 20th centuries. During this period, scientists sought powerful chemical agents to combat microbial diseases. A key figure in this narrative is Dr. Frederick G. Novy , a pioneering American bacteriologist at the University of Michigan.[1][2][3] Novy, who studied at Robert Koch's laboratory in Berlin, was at the forefront of developing systematic laboratory instruction in bacteriology in the United States and investigated the chemical nature of bacterial toxins.[1][2]

It was within this fervent environment of microbiological research that this compound was introduced as a commercial germicide named Acetozone around 1902.[4] Marketed as a powerful, non-toxic antiseptic, Acetozone was lauded for its ability to liberate "nascent oxygen" upon contact with water and organic matter, making it effective against a wide range of pathogens. Early medical literature highlights its application in treating gastrointestinal diseases, including typhoid fever, and as a general surgical antiseptic.[5][6] The first known use of the chemical name "this compound" in a dictionary dates to 1913, where it was already noted for its use in germicidal preparations and for initiating polymerization processes.[7]

Part 2: Chemical Synthesis and Characterization

This compound (C₉H₈O₄) is an unsymmetrical diacyl peroxide, characterized by the linkage of an acetyl group and a benzoyl group via a peroxide bridge (-O-O-). This structure is inherently unstable, making the compound a potent oxidizing agent but also rendering it hazardous in its pure, crystalline form.

Physicochemical Properties

The essential properties of this compound are summarized below, highlighting the need for careful handling. It is typically supplied as a solution or paste to mitigate its explosive hazard.[8]

| Property | Value | Source |

| IUPAC Name | acetyl benzenecarboperoxoate | [8] |

| Molecular Formula | C₉H₈O₄ | [8] |

| Molecular Weight | 180.16 g/mol | [8] |

| Appearance | White crystalline solid | [7] |

| State (Commercial) | Solution in nonvolatile solvent (<40%) | [8] |

| Hazards | Explosive when pure, powerful oxidizer, skin/eye irritant | [7][8] |

Experimental Protocol 1: Plausible Historical Synthesis via Peroxybenzoic Acid

Objective: To synthesize this compound from sodium peroxybenzoate and acetyl chloride.

Methodology:

-

Preparation of Sodium Peroxybenzoate: Dissolve benzoyl peroxide in a minimal amount of cold chloroform. Add a slight excess of a cooled ethanolic solution of sodium ethoxide. The sodium peroxybenzoate will precipitate. Filter the precipitate and wash with cold ethanol and then ether. Dry under vacuum.

-

Acylation Reaction: Suspend the freshly prepared sodium peroxybenzoate in a dry, non-reactive solvent such as diethyl ether at 0°C.

-

Addition of Acetyl Chloride: Slowly add an equimolar amount of acetyl chloride dropwise to the suspension with vigorous stirring. Maintain the temperature at 0°C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at 0°C. The formation of sodium chloride as a byproduct will be observed.

-

Workup: Filter the reaction mixture to remove the sodium chloride precipitate. Wash the filtrate with a cold, dilute sodium bicarbonate solution to remove any unreacted acids, followed by a wash with cold water.

-

Isolation: Dry the ethereal solution over anhydrous magnesium sulfate. The solvent can be carefully removed under reduced pressure at low temperature, but due to the explosive nature of the crystalline product, it is advisable to use the resulting solution directly for subsequent applications.

Causality: This protocol relies on the nucleophilic nature of the peroxybenzoate anion attacking the electrophilic carbonyl carbon of acetyl chloride. The use of low temperatures is critical to prevent the premature decomposition of the peroxide product and to manage the reaction's exothermicity.

Experimental Protocol 2: Industrial Synthesis via Autoxidation

A patented method for industrial preparation avoids the isolation of unstable intermediates and instead utilizes the controlled oxidation of benzaldehyde.[9]

Objective: To synthesize acetyl-benzoyl peroxide via the catalyzed autoxidation of benzaldehyde in acetic anhydride.

Methodology:

-

Reactor Setup: Charge a reaction vessel equipped with a gas diffuser, cooling jacket, and stirrer with a mixture of acetic anhydride and benzaldehyde. A molar ratio of 1.5 to 2.8 parts acetic anhydride to 1 part benzaldehyde is recommended.[9]

-

Catalyst Addition: Add a small, catalytic amount of dibenzoyl peroxide to the mixture to initiate the radical chain reaction.

-

Autoxidation: Bubble air or pure oxygen through the liquid mixture via the diffuser.

-

Temperature Control: Maintain the reaction temperature below 40°C using the cooling jacket. The reaction is exothermic, and temperature control is crucial to prevent runaway decomposition.[9]

-

Reaction Completion & Isolation: Once the desired conversion is achieved (monitored by titration or spectroscopy), the reaction is stopped. The product is typically kept in solution with the excess acetic anhydride and used directly as a reactive intermediate.

Causality: This process is a free-radical chain reaction. The initial dibenzoyl peroxide decomposes to form phenyl radicals, which abstract a hydrogen atom from benzaldehyde to create a benzoyl radical. This radical reacts with oxygen to form a peroxy radical, which then propagates the chain, ultimately forming the mixed this compound in the acetic anhydride medium.

Part 3: Chemical Reactivity and Decomposition Mechanism

The chemistry of this compound is dominated by the weak O-O single bond, which has a low dissociation energy. This makes the molecule susceptible to thermal and photochemical decomposition, proceeding via a free-radical pathway.

Mechanism of Thermal Decomposition: The primary step in the decomposition is the homolytic cleavage of the peroxide bond to yield a benzoyloxy radical and an acetyloxy radical.

(C₆H₅COO)(CH₃COO) → C₆H₅COO• + CH₃COO•

These initial radicals are highly unstable and can undergo subsequent reactions, most notably decarboxylation, to form phenyl and methyl radicals, respectively.

-

C₆H₅COO• → C₆H₅• + CO₂

-

CH₃COO• → CH₃• + CO₂